3-(3-Methylpyridin-4-yl)propanoic acid
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Overview
Description
3-(3-Methylpyridin-4-yl)propanoic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylpyridin-4-yl)propanoic acid typically involves the reaction of 3-methylpyridine with a suitable propanoic acid derivative. One common method is the alkylation of 3-methylpyridine with a propanoic acid halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process may be optimized for large-scale production by controlling parameters like temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylpyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methylpyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals like silver, copper, and zinc.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(3-Methylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical processes. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinepropionic acid: Similar structure but lacks the methyl group on the pyridine ring.
4-Methylpyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group directly attached to the pyridine ring.
Uniqueness
3-(3-Methylpyridin-4-yl)propanoic acid is unique due to the presence of both a methyl group and a propanoic acid moiety on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in coordination chemistry and biological studies .
Properties
IUPAC Name |
3-(3-methylpyridin-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-6-10-5-4-8(7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLBNLVESBMHSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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